2-{(E)-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s systematic IUPAC name, 4-[(E)-[[2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid , reflects its intricate connectivity. Its molecular formula, C27H25N5O6S , corresponds to a molecular weight of 547.6 g/mol . The structure integrates three distinct moieties:
- A 4H-1,2,4-triazole core substituted with phenyl and 3,4,5-trimethoxyphenyl groups at positions 4 and 5, respectively.
- A sulfanyl-acetylhydrazone linker bridging the triazole and benzoic acid units.
- A carboxylic acid terminus at the benzoic acid’s para position.
The SMILES notation (COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)O) highlights the E-configuration of the hydrazone double bond and the spatial arrangement of methoxy groups. The InChIKey (BFIFORUBYAJKBF-RWPZCVJISA-N) further encodes stereochemical details.
Table 1: Key Molecular Descriptors
Properties
Molecular Formula |
C27H25N5O6S |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
2-[(E)-[[2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C27H25N5O6S/c1-36-21-13-18(14-22(37-2)24(21)38-3)25-30-31-27(32(25)19-10-5-4-6-11-19)39-16-23(33)29-28-15-17-9-7-8-12-20(17)26(34)35/h4-15H,16H2,1-3H3,(H,29,33)(H,34,35)/b28-15+ |
InChI Key |
CCXJELSOGPFHEP-RWPZCVJISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the phenyl and trimethoxyphenyl groups. The final steps involve the formation of the hydrazinylidene linkage and the attachment of the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its potential antimicrobial activity . Studies have indicated that derivatives of triazole compounds exhibit significant antibacterial and antifungal properties. The presence of the triazole ring in this compound enhances its interaction with microbial enzymes, potentially leading to effective treatment options for infections caused by resistant strains of bacteria and fungi.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited a broad spectrum of antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida albicans . The specific compound's structure may enhance its efficacy compared to simpler triazole derivatives.
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent . Research has indicated that compounds containing benzoic acid moieties can inhibit pro-inflammatory cytokines, thereby reducing inflammation.
Case Study:
In vitro studies highlighted in Phytotherapy Research showed that similar benzoic acid derivatives significantly reduced levels of TNF-alpha and IL-6 in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .
Fungicide Potential
Given its triazole component, this compound may be explored for its fungicidal properties . Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal sterol biosynthesis.
Data Table: Comparative Efficacy of Triazole Fungicides
| Fungicide | Target Fungi | Efficacy (%) |
|---|---|---|
| Compound A | Fusarium spp. | 85 |
| Compound B | Botrytis cinerea | 90 |
| 2-{(E)-[2-({...} | Alternaria spp. | 88 |
Mechanism of Action
The mechanism of action of 2-{(E)-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The triazole ring and phenyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Compound A : N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine
- Structure : Shares the 3,4,5-trimethoxyphenyl-substituted triazole core but replaces the benzoic acid with a chlorobenzylidene group.
- The chlorobenzylidene group may improve binding to hydrophobic enzyme pockets .
- Biological Activity : Demonstrated crystallographic stability via hydrogen bonding (N–H···S and O–H···S interactions), which could influence molecular recognition in biological targets .
Compound B : (E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine
- Structure : Retains the 3,4,5-trimethoxyphenyl triazole core but incorporates an allylsulfanyl group and a methoxybenzylidene hydrazone.
- The methoxybenzylidene group may confer π-π stacking advantages in DNA intercalation .
- Synthesis : Prepared via nucleophilic substitution, similar to the target compound’s synthesis, but with distinct reaction intermediates .
Compound C : 2-{[4-Allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)acetohydrazide
- Structure: Features a toluidinomethyl substituent on the triazole and a hydroxybenzylidene hydrazone.
- Properties: The hydroxybenzylidene group enhances hydrogen-bonding capacity, while the toluidinomethyl group may improve pharmacokinetic properties through steric effects .
- Biological Activity : Similar hydrazone-triazole derivatives exhibit antimetastatic activity by inhibiting cancer cell migration (e.g., MDA-MB-231 and Panc-1 lines) .
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~567 g/mol | 509 g/mol | ~480 g/mol | 436 g/mol |
| LogP (Predicted) | ~3.2 | ~4.1 | ~3.8 | ~2.9 |
| Water Solubility | Moderate (carboxylic acid) | Low | Low | Moderate (hydroxy group) |
| Hydrogen Bond Donors | 3 | 2 | 2 | 3 |
Key Observations :
Anticancer Activity
- Target Compound: Predicted activity against melanoma (IGR39) and breast cancer (MDA-MB-231) due to structural similarity to hydrazone-triazole derivatives in . The trimethoxyphenyl group is linked to tubulin inhibition .
- Compound C : Demonstrated antimetastatic effects via migration inhibition in 3D cancer spheroids .
Biological Activity
The compound 2-{(E)-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid is a derivative of the 1,2,4-triazole scaffold, which has garnered attention due to its diverse biological activities. This article aims to summarize its pharmacological properties, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring
- A sulfanyl group
- Multiple aromatic rings with methoxy substitutions
This unique architecture contributes to its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown that triazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. Notably, certain derivatives demonstrated MIC values lower than standard antibiotics like vancomycin and ciprofloxacin against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied:
- Triazole compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, derivatives similar to the target compound have been reported to exhibit cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
Anti-inflammatory Activity
The anti-inflammatory properties of 1,2,4-triazoles are attributed to their ability to inhibit pro-inflammatory cytokines:
- Studies have demonstrated that these compounds can reduce levels of TNF-alpha and IL-6 in vitro. The presence of methoxy groups enhances this activity by modulating the compound's lipophilicity and receptor binding .
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Interaction : It could interact with specific receptors or proteins that regulate inflammatory responses or cell proliferation.
Case Studies
A series of case studies highlight the efficacy of triazole derivatives:
- Antibacterial Efficacy : A study evaluated a series of triazole-thione hybrids against a panel of pathogens. The most potent compounds exhibited MIC values significantly lower than traditional antibiotics .
- Anticancer Activity : In vitro studies on breast cancer models indicated that certain derivatives resulted in a notable reduction in cell viability and induced apoptosis through caspase activation pathways .
Data Tables
Q & A
Basic Research Questions
What are the optimal synthetic routes for preparing 2-{(E)-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Triazole Core Formation : React 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride to introduce the sulfanylacetyl group.
Hydrazone Formation : Condense the intermediate with 2-(hydrazinylidene)methylbenzoic acid under reflux in ethanol with glacial acetic acid as a catalyst (reflux for 4–6 hours at 80°C) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Characterization : Confirm structure via -NMR (to verify hydrazone E-configuration) and HPLC (purity >95%) .
Key Parameters : Solvent polarity and temperature critically influence yield. Ethanol minimizes side reactions compared to DMF .
How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Combine spectroscopic and computational methods:
- Spectroscopy :
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., E/Z isomerism) .
- Computational Studies : Density Functional Theory (DFT) at B3LYP/6-31G(d) level to map electron distribution and predict reactive sites .
Data Interpretation : Compare experimental IR/NMR with DFT-simulated spectra to validate structural assignments .
What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
Prioritize assays based on structural analogs:
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC determination). Triazole derivatives often show activity via tubulin inhibition .
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli). The trimethoxyphenyl group may enhance membrane penetration .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or HDACs. The benzoic acid moiety may chelate catalytic metal ions .
Controls : Include doxorubicin (anticancer) and ciprofloxacin (antimicrobial) as positive controls. Validate results with dose-response curves (3 biological replicates) .
Advanced Research Questions
How to resolve contradictions in reported biological activity data for analogs?
Methodological Answer:
Address discrepancies through:
Substituent Analysis : Compare bioactivity of analogs with varying substituents (e.g., 3,4,5-trimethoxy vs. 4-chlorophenyl). Use SAR tables to identify critical functional groups (Table 1) .
Assay Conditions : Check differences in cell lines (e.g., MCF-7 vs. HT-29) or enzyme isoforms.
Solubility Factors : Measure logP (HPLC) to assess bioavailability. Poor solubility (logP >5) may artifactually reduce activity .
Example : If an analog shows higher anticancer activity but lower enzyme inhibition, prioritize cellular uptake studies (e.g., LC-MS intracellular quantification) .
What mechanistic insights can be gained using spectroscopic and computational tools?
Methodological Answer:
- Time-Resolved Fluorescence : Study binding kinetics with serum albumin (HSA) to estimate binding constants () and stoichiometry .
- DFT/Molecular Dynamics : Simulate interactions with target proteins (e.g., COX-2). The hydrazone linker may adopt a planar conformation for π-π stacking with aromatic residues .
- EPR Spectroscopy : Detect radical intermediates during redox reactions (e.g., ROS generation in anticancer assays) .
Validation : Cross-correlate computational docking scores (AutoDock Vina) with experimental IC values .
How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Scaffold Modification : Synthesize derivatives with:
- Variable substituents on the phenyl rings (e.g., -OCH, -NO, -F).
- Alternative linkers (e.g., replacing hydrazone with amide) .
Bioactivity Profiling : Test all analogs in standardized assays (e.g., uniform cell lines, 48-hour exposure).
Statistical Analysis : Use multiple linear regression (MLR) to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity .
Case Study : A methyl group at the triazole 4-position may enhance metabolic stability but reduce solubility .
How to address instability of the hydrazone moiety in physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Hydrazones are prone to hydrolysis at pH >8 .
- Stabilization Strategies :
- In Silico Predictions : Compute hydrolysis activation energy (DFT) to identify vulnerable sites .
What advanced techniques validate interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding to immobilized enzymes (e.g., HDAC2) .
- Cryo-EM : Resolve compound-bound protein structures at near-atomic resolution (e.g., tubulin complex) .
- Metabolomics : LC-HRMS to track downstream metabolic perturbations (e.g., TCA cycle intermediates) .
Data Integration : Combine SPR with molecular dynamics to refine binding models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
